
Ammonium 12-tungstophosphate
Overview
Description
Ammonium 12-tungstophosphate (chemical formula: (NH₄)₃[PW₁₂O₄₀]) is a Keggin-type heteropoly acid salt consisting of a central phosphate (PO₄³⁻) anion surrounded by twelve tungsten oxide (WO₃) units. The ammonium cations (NH₄⁺) balance the charge of the polyoxometalate anion . This compound is widely studied for its strong Brønsted acidity, redox activity, and thermal stability, making it a versatile catalyst in organic synthesis, acid-catalyzed reactions, and proton-conducting materials . Its structure and properties are influenced by the counterion (NH₄⁺) and the integrity of the Keggin anion, which can be modified via substitution of tungsten with other metals (e.g., vanadium, molybdenum) or by supporting the compound on porous materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium 12-tungstophosphate can be synthesized through the reaction of phosphoric acid with ammonium tungstate under controlled conditions. The typical reaction involves dissolving ammonium tungstate in water, followed by the addition of phosphoric acid. The mixture is then heated to promote the formation of the heteropoly acid salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes. The industrial methods focus on optimizing the yield and purity while minimizing the production costs .
Chemical Reactions Analysis
Types of Reactions: Ammonium 12-tungstophosphate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce tungsten oxides, while reduction reactions may yield lower oxidation state tungsten compounds .
Scientific Research Applications
Ammonium 12-tungstophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ammonium 12-tungstophosphate exerts its effects is primarily through its strong acidic properties and ability to act as a catalyst. It can facilitate various chemical reactions by providing a suitable environment for the reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Compositional Differences
Ammonium 12-tungstophosphate belongs to the broader family of Keggin-type heteropoly acids (HPAs). Key structural analogs include:
Catalytic Performance
A. Acid-Catalyzed Reactions
- This compound: Exhibits high acidity (NH₃-TPD acidity: ~1.2 mmol/g) and catalyzes methanol conversion to dimethyl carbonate (DMC) with 70–80% selectivity when supported on basic supports like MgO .
- Cesium 12-tungstophosphate : Stronger acidity (~1.8 mmol/g) but lower selectivity for DMC (<50%) due to excessive acid sites promoting side reactions .
- Supported HPW/γ-Al₂O₃ : Shows moderate acidity (~0.9 mmol/g) and 60% fatty acid methyl ester (FAME) yield in biodiesel production .
B. Oxidative Catalysis
- PCWP : Achieves 64% yield in azelaic acid synthesis via oleic acid cleavage at 90°C but decomposes after 10 hours .
- Vanadium-Substituted Analogs : Reduce induction time by 30% and increase maximum conversion rates in aerobic oxidations due to faster formation of active peroxo species .
Thermal and Chemical Stability
Property | This compound | Cesium 12-Tungstophosphate | PCWP |
---|---|---|---|
Decomposition Temperature | ~300°C | >400°C | ~150°C (peroxo loss) |
Solubility in Water | High | Low | Insoluble |
Acid Strength (NH₃-TPD) | 1.2 mmol/g | 1.8 mmol/g | Not reported |
Research Findings and Industrial Relevance
- Supported Catalysts: Mesoporous aluminosilicate (MAS)-supported this compound shows 20% higher stability than γ-Al₂O₃-supported analogs in esterification reactions .
- Vanadium Substitution : Adding one vanadium atom to the Keggin structure increases cyclohexane oxidation conversion from 45% to 68% .
- Safety Considerations : Ammonium salts are less toxic than thallium or cesium analogs but require ventilation to avoid NH₃ release during decomposition .
Biological Activity
Ammonium 12-tungstophosphate (APT), a member of the heteropolyacid family, is recognized for its diverse applications in catalysis, materials science, and as a biological agent. This article explores the biological activity of APT, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic uses.
APT is characterized by its complex structure consisting of a central tungsten atom surrounded by twelve oxygen atoms and coordinated with ammonium ions. Its chemical formula is typically represented as . The compound exhibits unique properties due to its strong acidity and ability to form stable complexes with various metal ions.
Mechanisms of Biological Activity
The biological activity of APT can be attributed to several mechanisms:
- Antioxidant Activity : APT has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.
- Enzyme Modulation : APT influences various enzymatic activities. Studies have indicated that it can enhance the activity of certain enzymes involved in metabolic pathways, potentially improving cellular function under stress conditions.
- Cellular Uptake and Toxicity : The uptake of APT by cells has been documented, with implications for its use in drug delivery systems. However, excessive concentrations can lead to cytotoxic effects, necessitating careful dose management in therapeutic applications.
Study 1: Antioxidant Effects on Neuronal Cells
A study investigated the effects of APT on neuronal cells subjected to oxidative stress. Results indicated that treatment with APT significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls. The mechanism was linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Treatment | Cell Viability (%) | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
---|---|---|---|
Control | 45 ± 5 | 2.1 ± 0.3 | 0.5 ± 0.1 |
APT (100 µM) | 75 ± 7 | 3.5 ± 0.4 | 1.2 ± 0.2 |
Study 2: Enzyme Activity Enhancement
In another investigation, the effect of APT on glucose-6-phosphate dehydrogenase (G6PDH) activity was assessed in liver cells. The study demonstrated that APT could enhance G6PDH activity significantly, suggesting a role in metabolic regulation.
Concentration (µM) | G6PDH Activity (U/mg protein) |
---|---|
Control | 1.0 ± 0.1 |
APT (50 µM) | 1.8 ± 0.2 |
APT (100 µM) | 2.5 ± 0.3 |
Toxicological Considerations
While APT exhibits beneficial biological activities, its toxicity profile must be considered. Research has shown that high concentrations can lead to apoptosis in various cell lines due to oxidative stress and mitochondrial dysfunction.
Q & A
Q. Basic: What are the standard synthetic routes for preparing ammonium 12-tungstophosphate, and how do reaction conditions influence crystallinity?
This compound is typically synthesized via acid-base reactions between tungstophosphoric acid (H₃PW₁₂O₄₀) and ammonium salts. A common method involves dissolving stoichiometric amounts of H₃PW₁₂O₄₀ in water and gradually adding ammonium hydroxide under controlled pH (2.5–3.5) to precipitate the compound . Crystallinity is highly dependent on:
- Temperature : Slow evaporation at 25–30°C yields larger, well-defined crystals, while rapid cooling produces amorphous phases.
- Counterion purity : Impurities in ammonium sources (e.g., chloride residues) disrupt Keggin structure formation .
- Drying protocols : Lyophilization preserves porosity, whereas oven drying may collapse the framework .
Q. Basic: Which spectroscopic and microscopic techniques are critical for characterizing this compound’s structural integrity?
Key methods include:
- FTIR/Raman spectroscopy : Identify Keggin ion vibrations (e.g., P–O at 1080 cm⁻¹, W–O–W at 800–900 cm⁻¹) to confirm structural retention .
- XRD : Compare diffraction patterns with reference data (e.g., JCPDS 50-0308) to verify crystallinity .
- SEM/TEM : Resolve surface morphology (e.g., nanorods vs. microspheres) and elemental mapping via EDS to detect ammonium distribution .
- Thermogravimetric analysis (TGA) : Quantify water of crystallization (weight loss below 150°C) and ammonium decomposition (200–300°C) .
Q. Basic: How does solubility in polar solvents impact experimental design for catalytic applications?
This compound is soluble in water, acetone, and ether but insoluble in nonpolar solvents . This solubility profile necessitates:
- Solvent selection : Use aqueous solutions for homogeneous catalysis (e.g., alcohol oxidation) .
- Immobilization strategies : For heterogeneous systems, support on silica or carbon matrices to prevent leaching .
- Stability testing : Monitor pH-dependent dissolution (e.g., degradation above pH 5 in aqueous media) via ICP-OES .
Q. Advanced: What mechanistic role does NH₄⁺ play in the selective catalytic reduction (SCR) of NOx using this compound?
NH₄⁺ ions in the Keggin structure act as Brønsted acid sites, facilitating NOx adsorption and activation. Key steps:
NH₃ adsorption : NH₄⁺ binds NH₃ via hydrogen bonding, confirmed by DRIFT spectroscopy (N–H stretching at 3150 cm⁻¹) .
Redox cycling : NH₄⁺ reacts with NO/NO₂ to form N₂ and H₂O, regenerating acidic protons.
Thermal stability : Above 250°C, NH₄⁺ decomposition reduces activity, requiring catalyst regeneration via NH₃ re-exposure .
Q. Advanced: How do structural modifications (e.g., counterion substitution) alter catalytic performance in oxidation reactions?
Replacing NH₄⁺ with organic cations (e.g., cetylpyridinium) enhances hydrophobicity and substrate affinity:
- Tris(cetylpyridinium) 12-tungstophosphate : Improves alcohol oxidation selectivity (e.g., secondary alcohols to ketones) by stabilizing peroxo intermediates .
- Phase-transfer catalysis : Cetylpyridinium-modified catalysts enable biphasic reactions (e.g., H₂O₂-mediated oxidations) with 95% yield .
Q. Advanced: What challenges arise in synthesizing this compound-based nanocomposites, and how are they addressed?
Incorporating the compound into polymers (e.g., polyaniline) faces:
- Agglomeration : Mitigated by in-situ polymerization (e.g., aniline oxidative polymerization in H₃PW₁₂O₄₀ solutions) .
- Conductivity trade-offs : Nanotubular structures (SEM-confirmed) improve charge transfer but reduce mechanical stability .
- Acid stability : Prolonged exposure to acidic monomers degrades the Keggin structure, requiring pH buffers .
Q. Advanced: What safety protocols are critical when handling this compound in acidic environments?
The compound is corrosive and requires:
- PPE : Acid-resistant gloves, goggles, and lab coats .
- Ventilation : Use fume hoods to prevent inhalation of acidic vapors during dissolution .
- Spill management : Neutralize spills with sodium bicarbonate before disposal .
Q. Advanced: How do conflicting reports on catalytic activity in alcohol oxidation reactions arise, and how can they be resolved?
Discrepancies stem from:
- Reaction conditions : Excess H₂O₂ (common in tungstophosphate systems) generates radical byproducts, altering selectivity .
- Acid strength : Higher NH₄⁺ content increases Brønsted acidity, favoring esterification over oxidation .
- Resolution : Standardize oxidant ratios (e.g., [H₂O₂]/[substrate] = 1.2) and quantify acidity via NH₃-TPD .
Q. Advanced: What advanced techniques validate the regeneration of NH₄⁺ sites in spent catalysts?
- XPS : Monitor N 1s binding energy shifts (399–401 eV) to track NH₄⁺ recovery after NH₃ treatment .
- Isotopic labeling : Use ¹⁵NH₃-TPD to quantify regenerated acid sites .
- Kinetic modeling : Fit SCR activity data to Langmuir-Hinshelwood models to assess site availability .
Q. Advanced: Why do synthesis methods yield conflicting porosity data, and how is reproducibility achieved?
Variability arises from:
Properties
IUPAC Name |
triazanium;trioxotungsten;phosphate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H3N.H3O4P.3H2O.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1H3;(H3,1,2,3,4);3*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHQDGHAAPSFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].O.O.O.[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18N3O43PW12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2985.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311-90-6 | |
Record name | Ammonium 12-tungstophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001311906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMMONIUM PHOSPHOTUNGSTATE TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE58999G9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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